1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methyl group at the 2-position.
Pyrazole Formation: The functionalized tetrahydrofuran is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or functional outcome.
Comparison with Similar Compounds
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxylic acid
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness: 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position of the pyrazole ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMCSKPBUBXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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